L-Cysteine, S-propyl-

Übersicht

Beschreibung

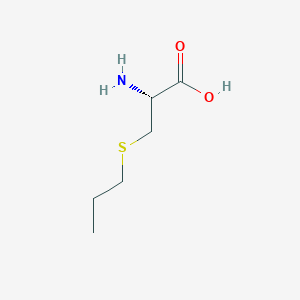

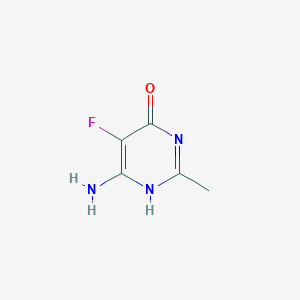

“L-Cysteine, S-propyl-” is a derivative of the amino acid cysteine . It is a sulfur-containing compound that is metabolically fundamental and plays a role in various cellular factors . It is also known as S-Propyl-L-cysteine .

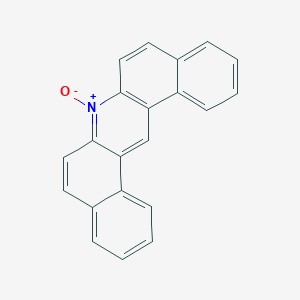

Molecular Structure Analysis

“L-Cysteine, S-propyl-” has the molecular formula C6H13NO2S . Its molecular weight is 163.24 g/mol . The InChI string representation of its structure is InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 .

Physical And Chemical Properties Analysis

“L-Cysteine, S-propyl-” has a molecular weight of 163.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 5 . The Topological Polar Surface Area is 88.6 Ų .

Wissenschaftliche Forschungsanwendungen

Health and Nutritional Benefits : L-Cysteine is used in dietary supplements and drugs to improve human health and treat diseases. It has seen significant attention in the last two decades, particularly due to the rise of nutraceutical industries and personalized medicine (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).

Metabolic Role : L-Cysteine plays a crucial role in cellular homeostasis, protein synthesis, and the production of various substances like glutathione, hydrogen sulfide, and taurine. Its metabolism and nutritional implications have been widely researched (Yin et al., 2016).

Biotechnological Production : Research on L-Cysteine synthesis in Escherichia coli has shown promising results. The combination of rational metabolic engineering and a modular strategy has significantly increased L-Cysteine biosynthesis (Liu et al., 2018).

Presence in Natural Sources : Studies have identified S-propyl-L-Cysteine in fresh onion (Allium cepa L.) and explored its transformation in the presence of mouth bacteria, highlighting its role in flavor modulation (Starkenmann, Niclass, & Troccaz, 2011).

Role in Pathogen Metabolism : L-Cysteine's effect on the metabolism of the anaerobic protozoan parasite Entamoeba histolytica revealed insights into its essentiality in various biological pathways (Husain et al., 2010).

Complexation with Metal Ions : The interaction of L-Cysteine with Ni(II) and Co(II) ions has been kinetically studied, showing its significance in biological processes (Chopra & Malhotra, 2016).

Application in Agriculture and Food Industries : The metabolic engineering of Corynebacterium glutamicum for L-Cysteine production demonstrates its value as a nutritional supplement in food production and animal feed (Joo, Hyeon, & Han, 2017).

Role in Protein Function and Disease Prevention : L-Cysteine's reactivity profile in proteins contributes to various biochemical functions and disease prevention. Hyper-reactive cysteines specify a range of activities, including catalysis and oxidative modification (Weerapana et al., 2010).

Clinical Applications : N-acetylcysteine, derived from L-Cysteine, has multiple clinical applications, including as an antidote for acetaminophen overdose and in the treatment of various conditions like chronic obstructive pulmonary disease and pulmonary fibrosis (Millea, 2009).

Pharmacological Effects : Cysteine analogues like S-propyl-l-cysteine have shown protective effects in acute myocardial ischemia, modulating endogenous H2S production and antioxidant defenses (Wang, Wang, Liu, Rose, & Zhu, 2010).

Metabolic Pathway Engineering : Enhancements in the metabolic pathways of E. coli for L-Cysteine production have been studied, demonstrating the potential of these pathways in industrial applications (Liu, Hou, Wang, & Li, 2019).

Synthetic Chemistry : L-Cysteine has been used as a starting product for generating sulfenic acids, leading to the synthesis of biologically active sulfoxides (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).

Safety And Hazards

When handling “L-Cysteine, S-propyl-”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-propylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAGBMYUYFBZIW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912187 | |

| Record name | S-Propylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Propyl-L-cysteine | |

CAS RN |

1115-93-1 | |

| Record name | S-Propyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, S-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Propylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)